REACTION_CXSMILES
|
[C:1]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)#[C:2][CH2:3][CH2:4][CH3:5].[N+:12]([CH:15](C(OCC)=O)[C:16]([O:18]CC)=[O:17])([O-])=[O:13]>C(OCC)(=O)C>[C:6]1([C:1]2[O:13][N:12]=[C:15]([C:16]([OH:18])=[O:17])[C:2]=2[CH2:3][CH2:4][CH3:5])[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
C(#CCCC)C1=CC=CC=C1
|
Name
|
diethyl 2-nitromalonate
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C(=O)OCC)C(=O)OCC
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cooled in ice bath
|
Type
|
WASH
|
Details
|
washed with 1N NaOH
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was back extracted once
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The crude material was treated with 1N NaOH/EtOH at 75° C. for two hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Diluted with water
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=C(C(=NO1)C(=O)O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |